BenchChemオンラインストアへようこそ!

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

NF-κB signaling Regioisomeric differentiation Structure-activity relationship

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 941870-48-0) is a synthetic small molecule belonging to the substituted sulfamoyl benzamidothiazole class. This class has been identified through high-throughput screening as containing modulators of nuclear factor κB (NF-κB) signaling, a master regulator of innate immunity and inflammation.

Molecular Formula C22H22N4O5S2
Molecular Weight 486.56
CAS No. 941870-48-0
Cat. No. B2783998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS941870-48-0
Molecular FormulaC22H22N4O5S2
Molecular Weight486.56
Structural Identifiers
SMILESCN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H22N4O5S2/c1-25(17-4-2-3-5-17)33(30,31)19-12-8-16(9-13-19)21(27)24-22-23-20(14-32-22)15-6-10-18(11-7-15)26(28)29/h6-14,17H,2-5H2,1H3,(H,23,24,27)
InChIKeyCOWUMEIZERCFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 941870-48-0): Compound Class and Baseline Characteristics for Procurement Evaluation


4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 941870-48-0) is a synthetic small molecule belonging to the substituted sulfamoyl benzamidothiazole class [1]. This class has been identified through high-throughput screening as containing modulators of nuclear factor κB (NF-κB) signaling, a master regulator of innate immunity and inflammation. The compound features a para-nitrophenyl substituent at the 4-position of the thiazole ring, a cyclopentyl(methyl)sulfamoyl group at the para-position of the benzamide phenyl ring, and a benzamide linker connecting the two aromatic systems [2]. The molecular formula is C22H22N4O5S2 with a molecular weight of 486.56 g/mol. Members of this chemical series have demonstrated the ability to sustain NF-κB activation beyond an initial Toll-like receptor 4 (TLR4) stimulus, a phenotype relevant to vaccine adjuvant discovery and immunomodulation research [1].

Why Generic Substitution Fails for 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 941870-48-0): The Critical Role of Regioisomeric and Substituent Specificity in Sulfamoyl Benzamidothiazoles


Within the sulfamoyl benzamidothiazole chemotype, minor structural modifications produce pronounced, non-linear shifts in biological potency and signaling phenotype [1]. Systematic SAR studies have demonstrated that the nature and position of substituents on both the thiazole aryl ring (e.g., para- vs. meta-nitrophenyl) and the sulfamoyl benzamide moiety differentially modulate the magnitude and duration of NF-κB activation, as well as downstream cytokine release in human THP-1 cells and murine primary dendritic cells [1]. Consequently, substituting 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide with a closely related analog—such as the meta-nitrophenyl regioisomer, a thiophene-for-phenyl replacement, or an analog with a different N-alkyl substitution pattern on the sulfamoyl group—carries the risk of losing the desired pharmacological profile, altering target engagement, or introducing off-target activities that invalidate experimental comparisons [1]. The quantitative evidence below substantiates why procurement decisions must be guided by compound-specific, assay-validated differentiation data rather than class-level assumptions. Direct comparative data for this specific compound remain limited, and this is explicitly noted where applicable. [2]

Quantitative Differentiation Evidence for 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 941870-48-0) Against Closest Analogs


Para-Nitrophenyl vs. Meta-Nitrophenyl Regioisomer: Positional Impact on Potency in NF-κB Reporter Assays

The para-nitrophenyl substitution at the thiazole 4-position is a key structural feature distinguishing this compound from the meta-nitrophenyl regioisomer (CAS not specified, but directly exemplified in the same SAR series). In the cell-based NF-κB reporter assay using HEK293 cells co-stimulated with LPS, para-substituted analogs within the sulfamoyl benzamidothiazole class generally exhibit higher potency in sustaining NF-κB activation compared to their meta-substituted counterparts [1]. While a direct, side-by-side EC50 comparison for these exact two compounds has not been published in an open-access format, class-level SAR data indicate that the para-nitro orientation optimally positions the electron-withdrawing nitro group for a favorable interaction within the binding site, whereas the meta-nitro orientation alters the vector of the dipole moment and steric contour, leading to a measurable loss in activity [1]. Researchers requiring precise EC50 values for head-to-head comparisons should request the full supplementary data from the primary reference. [2]

NF-κB signaling Regioisomeric differentiation Structure-activity relationship

Nitrophenyl-Thiazole vs. Nitrothiophene-Thiazole Hybrids: Impact of Heteroaryl Replacement on Cytokine Induction in THP-1 Cells

A closely related analog, 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, replaces the 4-nitrophenyl group with a 4-nitrothiophene moiety. Within the sulfamoyl benzamidothiazole series, substituting a phenyl ring with a thiophene ring at the thiazole 4-position has been shown to modulate both the magnitude and the cytokine selectivity profile of the innate immune response [1]. Specifically, thiophene-containing analogs can exhibit altered NF-κB activation kinetics and differential release of IL-6, TNF-α, and IL-1β from THP-1 cells compared to their phenyl counterparts [1]. The 4-nitrophenyl variant is hypothesized to retain stronger interaction with the target protein's hydrophobic pocket due to the planar aromatic ring, whereas the thiophene sulfur atom introduces a different electronic distribution that may shift activity [1]. Direct quantitative data comparing these two specific compounds are not publicly available, and procurement decisions should consider the risk of divergent cytokine profiles. [2]

Cytokine release THP-1 monocytic cells Heteroaryl SAR

Cyclopentyl(methyl)sulfamoyl vs. Alternative N-Alkyl Substituents: Modulation of Lipophilicity and Cellular Potency

The cyclopentyl(methyl)sulfamoyl group imparts a specific lipophilicity and steric profile that differentiates this compound from analogs bearing smaller (e.g., dimethyl) or larger (e.g., cyclohexyl) N-alkyl substituents. In the sulfamoyl benzamidothiazole SAR series, variations in the sulfamoyl N-substituents have been shown to alter both biochemical potency and cell permeability [1]. The cyclopentyl ring provides a balance between hydrophobicity-driven membrane partitioning and steric accommodation within the target binding site, which may be suboptimal for smaller or larger substituents [1]. Calculated cLogP for this compound is approximately 4.0 (predicted via ChemAxon), whereas the dimethyl analog is predicted to have a cLogP of ~2.8 and the cyclohexyl analog ~4.5 . Excessive lipophilicity (cLogP > 5) is associated with increased off-target binding and poor solubility, while insufficient lipophilicity may limit cellular uptake [2]. The cyclopentyl group thus occupies a 'sweet spot' in the lipophilicity-efficacy continuum for this chemotype.

Physicochemical properties Lipophilicity cLogP

Benzamide Linker Integrity vs. Reverse Amide or Sulfonamide Isosteres: Core Scaffold Determinants of Sustained NF-κB Signaling

The benzamide linker connecting the sulfamoyl phenyl ring to the 2-aminothiazole moiety is essential for the sustained NF-κB activation phenotype observed for this series [1]. In the SAR study by Shukla et al., modifications to the central amide bond—including its reduction, methylation, or replacement with a sulfonamide or reverse amide—uniformly abolished or severely attenuated the ability to prolong NF-κB signaling beyond the initial TLR4 stimulus [1]. This indicates that the planar, hydrogen-bond-capable benzamide geometry is a critical pharmacophoric element for engaging the molecular target (which remains to be fully identified but is known to operate downstream of TLR4 and independently of classical PRR pathways) [1]. Analogs that substitute the benzamide with a more flexible or conformationally distinct linker are therefore not functionally interchangeable, even if they share the same terminal aryl substituents.

Core scaffold SAR Sustained signaling Benzamide linker

Vaccine Co-Adjuvant Activity: In Vivo Antibody Titer Enhancement in Murine Immunization Models (Class-Level Evidence)

Although in vivo data for this specific compound have not been published, select sulfamoyl benzamidothiazole analogs from the same series have been evaluated as co-adjuvants in murine vaccination studies [1]. When combined with the FDA-approved TLR4 agonist monophosphoryl lipid A (MPLA), these compounds significantly enhanced antigen-specific IgG antibody titers relative to MPLA alone [1]. For example, compound 2E151 (a later-generation analog from the same series) demonstrated a >4-fold increase in ovalbumin-specific total IgG titers when co-administered with MPLA compared to MPLA alone in BALB/c mice [1]. While the target compound has not been directly tested in this model, its structural features (para-nitrophenyl, cyclopentyl sulfamoyl, intact benzamide linker) align it with the active subset of the series that potentiated adaptive immune responses [1]. Researchers procuring this compound for in vivo adjuvant studies should validate activity empirically and consider requesting unpublished data from the corresponding author. [2]

Vaccine adjuvant Antibody titer In vivo immunization

Prioritized Application Scenarios for 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 941870-48-0) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Para-Nitrophenyl Regioisomeric Effects on NF-κB Sustained Activation

This compound is most suitable as a regioisomeric SAR probe within the sulfamoyl benzamidothiazole series. Its para-nitrophenyl substitution provides a defined electronic and steric profile that contrasts with the meta-nitrophenyl regioisomer, enabling systematic investigation of positional effects on NF-κB activation kinetics [1]. Researchers constructing a congeneric series should use this compound alongside its meta isomer to parse the contribution of nitro group orientation to target engagement and signaling duration [1]. Its use is supported by the class-level SAR evidence indicating that para-substituted aryl groups at the thiazole 4-position generally confer superior potency relative to meta-substituted analogs [1].

Core Scaffold Validation in Innate Immune Signaling Pathway Deconvolution Studies

The compound retains the intact benzamide linker and cyclopentyl(methyl)sulfamoyl substituent that define the pharmacophore required for sustained NF-κB signaling downstream of TLR4 [1]. It is therefore appropriate for use as a scaffold-control compound in pathway deconvolution experiments aimed at identifying the molecular target of this chemotype. Because linker-modified analogs lose the sustained signaling phenotype, this compound can serve as a positive control in experiments comparing linker isosteres, reverse amides, or sulfonamide replacements [1].

Lipophilicity-Matched Reference Compound for Cellular Permeability and Solubility Profiling in Sulfamoyl Benzamidothiazoles

With a predicted cLogP of approximately 4.0, this compound occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [2]. This makes it a suitable reference standard for evaluating how incremental changes in N-alkyl substitution (e.g., moving from dimethyl to cyclopentyl to cyclohexyl) impact cellular uptake, non-specific protein binding, and assay interference in cell-based NF-κB reporter systems [1]. Procurement of this compound for physicochemical profiling enables data-driven selection of analogs with optimal drug-like properties for downstream in vivo studies.

Co-Adjuvant Screening Candidate in Murine Vaccination Models (with Empirical Validation Required)

Based on the demonstrated in vivo co-adjuvant activity of structurally analogous sulfamoyl benzamidothiazoles—which enhanced antigen-specific IgG titers by >4-fold when combined with MPLA in murine immunization studies—this compound is a rational candidate for inclusion in adjuvant discovery screening cascades [1]. However, researchers must perform compound-specific dose-ranging and toxicity studies prior to in vivo use, as its individual adjuvant potency and safety profile have not been experimentally confirmed [1]. Its procurement for this purpose should be accompanied by a plan for empirical validation, including assessment of local reactogenicity and systemic cytokine responses.

Quote Request

Request a Quote for 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.